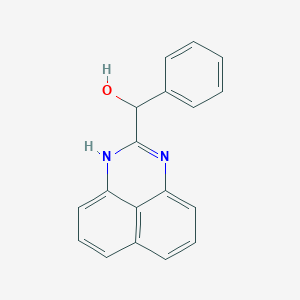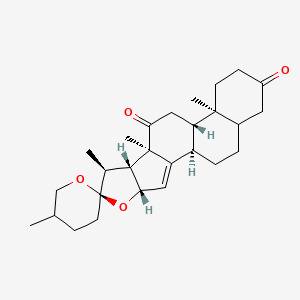
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is a chemical compound that belongs to the class of hydroxylamines. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of the p-chlorophenyl and methylcarbamoyl groups in its structure suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- typically involves the reaction of hydroxylamine derivatives with acetylating agents and p-chlorophenyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The acetyl and p-chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydroxylamine, O-acetyl-N-(phenyl)-N-(methylcarbamoyl)-
- Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(ethylcarbamoyl)-
- Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(propylcarbamoyl)-
Uniqueness
Hydroxylamine, O-acetyl-N-(p-chlorophenyl)-N-(methylcarbamoyl)- is unique due to the presence of the p-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
CAS-Nummer |
22169-00-2 |
|---|---|
Molekularformel |
C10H11ClN2O3 |
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
[4-chloro-N-(methylcarbamoyl)anilino] acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-7(14)16-13(10(15)12-2)9-5-3-8(11)4-6-9/h3-6H,1-2H3,(H,12,15) |
InChI-Schlüssel |
XLXWYDYFRIRWOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ON(C1=CC=C(C=C1)Cl)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


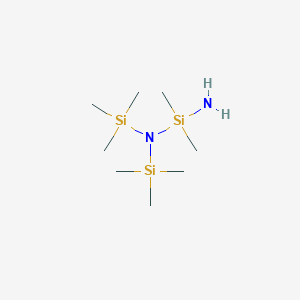
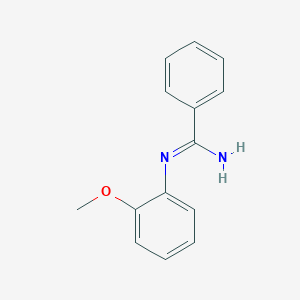
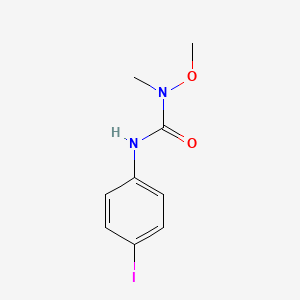
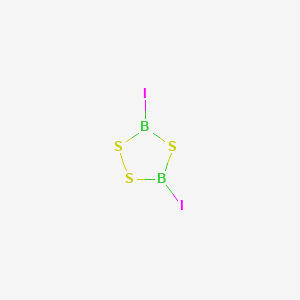




![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
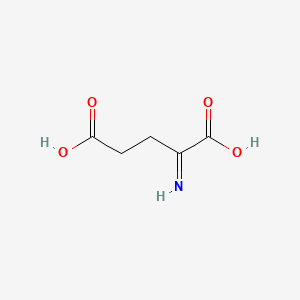
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
